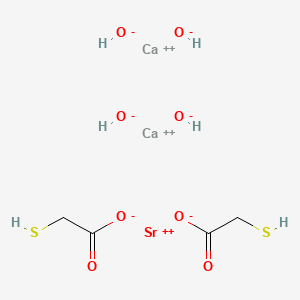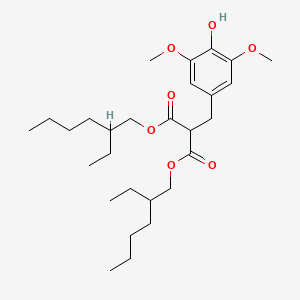
Bis-ethylhexyl hydroxydimethoxy benzylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-ethylhexyl hydroxydimethoxy benzylmalonate is a powerful antioxidant widely used in the cosmetics industry. It is known for its ability to protect the skin from harmful environmental factors, fight pollution, prevent aging, and improve acne-prone skin . This compound is often found in sunscreens, day care products, haircare, and makeup cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-ethylhexyl hydroxydimethoxy benzylmalonate involves the esterification of propanedioic acid with 2-ethylhexanol in the presence of a catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure efficient production and high yield . Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis-ethylhexyl hydroxydimethoxy benzylmalonate primarily undergoes oxidation reactions due to its antioxidant properties . It can also participate in substitution reactions, particularly in the presence of strong nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate . The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the oxidation of this compound include various oxidized derivatives that retain the antioxidant properties of the parent compound .
Applications De Recherche Scientifique
Bis-ethylhexyl hydroxydimethoxy benzylmalonate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study antioxidant mechanisms and the stabilization of reactive oxygen species . In biology and medicine, it is investigated for its potential to protect cells from oxidative stress and its role in preventing skin aging and acne . In the cosmetics industry, it is used in formulations to enhance the stability and efficacy of sunscreens and other skincare products .
Mécanisme D'action
The mechanism of action of bis-ethylhexyl hydroxydimethoxy benzylmalonate involves a continuous three-phase process . First, it dims oxidative stress by neutralizing reactive oxygen species (ROS) . Second, it builds up protection against ROS by enhancing the skin’s own antioxidant defense system . Finally, it prevents the formation of further reactive species, thereby providing long-term protection . This compound targets molecular pathways involved in oxidative stress and inflammation, contributing to its protective effects on the skin .
Comparaison Avec Des Composés Similaires
Bis-ethylhexyl hydroxydimethoxy benzylmalonate is often compared to other antioxidants such as tocopherol (Vitamin E) and tocopheryl acetate . While tocopherol is a potent antioxidant, this compound offers superior stability and long-term efficacy . Similar compounds include other esterified antioxidants used in cosmetics, such as ascorbyl palmitate and retinyl palmitate . this compound stands out due to its unique three-phase mechanism and its ability to provide continuous protection over 24 hours .
Propriétés
Numéro CAS |
872182-46-2 |
|---|---|
Formule moléculaire |
C28H46O7 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C28H46O7/c1-7-11-13-20(9-3)18-34-27(30)23(28(31)35-19-21(10-4)14-12-8-2)15-22-16-24(32-5)26(29)25(17-22)33-6/h16-17,20-21,23,29H,7-15,18-19H2,1-6H3 |
Clé InChI |
QHQPFWCUOFWVKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C(CC1=CC(=C(C(=C1)OC)O)OC)C(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


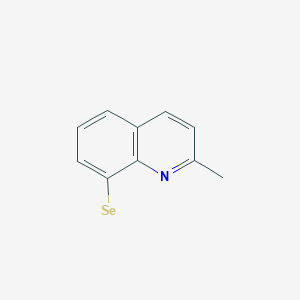
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
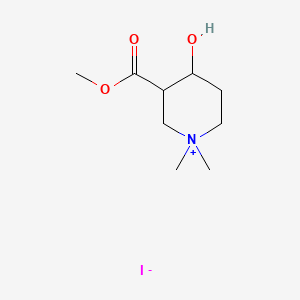
![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)
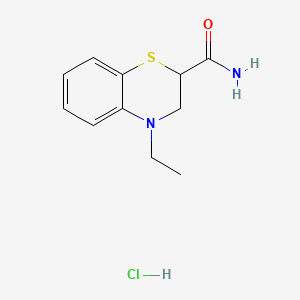
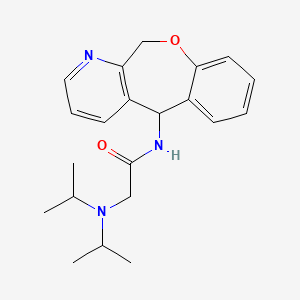
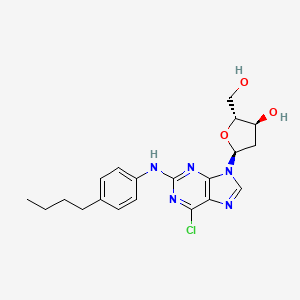
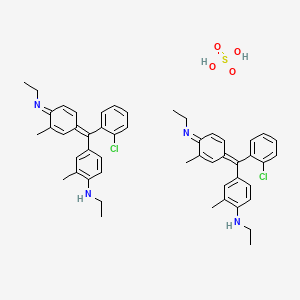
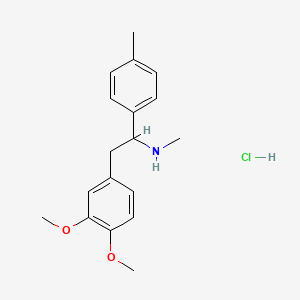
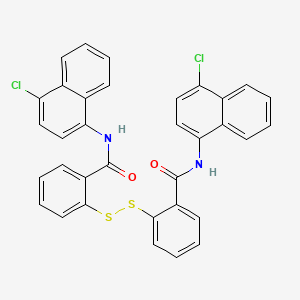
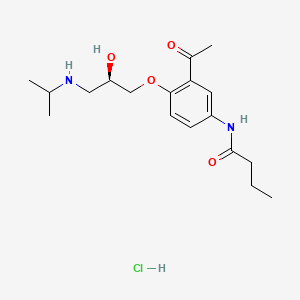
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
